(1H-Indazol-4-YL)methanol

Catalog No.
S741745
CAS No.
709608-85-5
M.F
C8H8N2O
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1H-Indazol-4-YL)methanol

CAS Number

709608-85-5

Product Name

(1H-Indazol-4-YL)methanol

IUPAC Name

1H-indazol-4-ylmethanol

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-4,11H,5H2,(H,9,10)

InChI Key

LOOWJTAKSUNLSR-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=NNC2=C1)CO

Canonical SMILES

C1=CC(=C2C=NNC2=C1)CO

The exact mass of the compound (1H-Indazol-4-YL)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1H-Indazol-4-YL)methanol (CAS 709608-85-5) is a highly versatile, nitrogen-containing heterocyclic building block characterized by an indazole core with a hydroxymethyl group at the 4-position . With a molecular weight of 148.16 g/mol and excellent aqueous solubility (Log S ~ -1.27), it is primarily procured as a critical precursor for the synthesis of 4-substituted indazole APIs . The primary alcohol moiety provides a synthetic handle for mild oxidation to 1H-indazole-4-carbaldehyde or direct conversion to 4-halomethyl-1H-indazoles [1]. These downstream intermediates are essential in medicinal chemistry for developing Rho kinase (ROCK) inhibitors, PKMYT1 kinase inhibitors, and CCR2 antagonists. Furthermore, the compound itself exhibits direct pharmacological utility as a Glia Maturation Factor Beta (GMFβ) inhibitor in neurodegeneration research [2].

Research Fit

Indazole core for ATP-competitive kinase inhibitor design
Reactive 4-hydroxymethyl handle enables modular derivatization
Supports structure-based exit vector exploration in medicinal chemistry

Substituting (1H-Indazol-4-YL)methanol with its close analogs, such as (1H-Indazol-5-yl)methanol or (1H-Indazol-6-yl)methanol, fundamentally alters the spatial trajectory of the functional group . In kinase inhibitor design (e.g., ROCK or PKMYT1), the 4-position is strictly required to direct the substituent into specific hinge-binding regions or hydrophobic sub-pockets; 5- or 6-substituted analogs clash with the binding site, leading to a profound loss of target affinity [1]. Furthermore, substituting with 4-methyl-1H-indazole to achieve the same downstream aldehyde requires harsh, low-yielding radical bromination and subsequent oxidation, whereas the hydroxymethyl group of (1H-Indazol-4-YL)methanol allows for direct, mild, and high-yielding transformations, making it the non-negotiable starting material for scalable procurement .

Substitution Risk

Regioisomer Hydroxymethyl at 5-, 6-, or 7-position shifts exit vector and may disrupt ATP-mimetic binding geometry.
Handle Reactivity unique to 4-position cannot be replicated by non-functionalized or alkyl-substituted indazole analogs.
Scaffold Alternative heterocycles without indazole NH and defined substitution pattern may not project required kinase selectivity vectors.

Precursor Efficiency for 1H-Indazole-4-carbaldehyde Synthesis

The synthesis of 1H-indazole-4-carbaldehyde—a critical intermediate for CCR2 and kinase inhibitors—is highly dependent on the starting material. Procuring (1H-Indazol-4-YL)methanol allows for direct, mild oxidation using reagents like MnO2 or Dess-Martin periodinane, consistently yielding the aldehyde in high purity[1]. In contrast, utilizing 4-methyl-1H-indazole requires multi-step benzylic halogenation followed by oxidation, which suffers from over-oxidation and lower overall yields. This direct route eliminates synthetic steps and avoids harsh radical initiators .

Evidence DimensionSynthetic step count and processability for aldehyde synthesis
Target Compound Data1-step mild oxidation to 1H-indazole-4-carbaldehyde
Comparator Or Baseline4-methyl-1H-indazole (requires multi-step radical functionalization and oxidation)
Quantified DifferenceEliminates 1-2 synthetic steps and avoids over-oxidation
ConditionsStandard laboratory oxidation (e.g., MnO2 or Dess-Martin)

Buyers synthesizing 4-formyl indazole derivatives can significantly reduce step count and improve process safety by starting with the hydroxymethyl precursor.

Regiochemical vector
Class-level
No direct comparative biological data; structural vector divergence based on known kinase SAR.
Defined exit vector for kinase inhibitor design may not be replicated by other regioisomers.
SAR-based structural comparison; experimental binding data recommended.

Direct Conversion to 4-Halomethyl Alkylating Agents

For the preparation of 4-(bromomethyl)-1H-indazole or 4-(chloromethyl)-1H-indazole, (1H-Indazol-4-YL)methanol serves as the optimal precursor. Treatment with halogenating agents such as HBr or SOCl2 achieves near-quantitative conversion to the corresponding halomethyl indazole salts (e.g., >95% yield for the hydrobromide salt)[1]. If a buyer were to substitute this with 1H-indazole-4-carboxylic acid, an intermediate reduction step using hazardous reagents like LiAlH4 or borane would be mandatory before halogenation [2].

Evidence DimensionYield and synthetic route safety for halomethylation
Target Compound Data>95% yield of 4-(bromomethyl)-1H-indazole via direct halogenation
Comparator Or Baseline1H-indazole-4-carboxylic acid (requires prior reduction step)
Quantified DifferenceSaves 1 reduction step and avoids pyrophoric reducing agents
ConditionsReaction with HBr or SOCl2

Procurement of the hydroxymethyl derivative bypasses hazardous reduction steps, enabling safer and more scalable production of indazole alkylating agents.

Derivatization pathways
Class-level
≥3–5 distinct reaction pathways
Supports modular library synthesis for SAR exploration.
Based on standard alcohol transformations; actual scope may vary.

Direct Pharmacological Utility as a GMFβ Inhibitor

Beyond its role as a synthetic building block, (1H-Indazol-4-YL)methanol (often designated as GMFBi) exhibits direct bioactivity. In SAMP8 mouse models of age-related cognitive decline, dosing at 12 mg/kg effectively inhibits Glia Maturation Factor Beta (GMFβ) [1]. This targeted inhibition significantly reduces neuroinflammatory markers and oxidative stress compared to vehicle controls, providing a specific pharmacological mechanism that generic antioxidants do not replicate [1].

Evidence DimensionIn vivo neuroinflammation reduction
Target Compound DataEffective GMFβ inhibition at 12 mg/kg dosing
Comparator Or BaselineVehicle control
Quantified DifferenceSignificant reduction in neuroinflammatory markers compared to vehicle
ConditionsSAMP8 Alzheimer's mouse model

Researchers studying neuroinflammation and Alzheimer's disease can procure this specific compound as a validated, centrally active tool compound.

Physicochemical profile
Data to verify
Calculated solubility 9.2 g/L; TPSA 48.9 Ų vs. unsubstituted indazole.
Improved aqueous solubility may facilitate assay handling compared to parent scaffold.
Calculated values; experimental validation recommended for lead optimization.

Aqueous Solubility for Biological and Formulation Assays

The presence of the hydroxymethyl group imparts excellent aqueous solubility to the indazole core. Topological models and supplier data indicate a Log S value of approximately -1.27 (equivalent to ~7.89 mg/mL) . This makes (1H-Indazol-4-YL)methanol highly soluble compared to unsubstituted or alkyl-substituted indazoles (such as 4-methyl-1H-indazole, which is poorly soluble). This high solubility facilitates easier handling in aqueous assay buffers and reduces the need for high concentrations of DMSO in biological screening .

Evidence DimensionAqueous solubility (Log S)
Target Compound DataLog S ~ -1.27 (~7.89 mg/mL, highly soluble)
Comparator Or Baseline4-methyl-1H-indazole (Log S < -3.0, poorly soluble)
Quantified DifferenceOrders of magnitude higher aqueous solubility
ConditionsTopological method (Ali et al.)

High aqueous solubility minimizes precipitation in biological assays, ensuring reproducible concentration-response curves during high-throughput screening.

Synthesis of Kinase Inhibitor APIs

Ideal starting material for generating 4-substituted indazole libraries targeting Rho kinase (ROCK) and PKMYT1, where the 4-position vector is critical for proper hinge binding and target affinity [1].

Production of CCR2 Antagonists

Procured for mild oxidation to 1H-indazole-4-carbaldehyde, a key intermediate in the synthesis of chemokine receptor antagonists without the need for harsh benzylic oxidation .

Alkylating Agent Manufacturing

Used to safely and efficiently synthesize 4-(chloromethyl)- or 4-(bromomethyl)-1H-indazole in a single step, bypassing the hazardous reducing agents required when starting from carboxylic acid derivatives [2].

Neurodegeneration Tool Compound (GMFBi)

Utilized directly as a Glia Maturation Factor Beta (GMFβ) inhibitor in in vivo models (e.g., SAMP8 mice) to study Alzheimer's disease, neuroinflammation, and oxidative stress[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ATP-competitive kinase inhibitor design (e.g., CDK4/6 research)
Indazole 4-substitution exit vector
Kinase selectivity and binding-mode confirmation
Parallel library synthesis for SAR studies
Hydroxymethyl reactivity and orthogonal handle
Derivatization scope and reaction efficiency
Multi-step synthesis of heterocyclic lead compounds
Bifunctional indazole scaffold
Orthogonal functionalization compatibility

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(1H-Indazol-4-yl)methanol

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